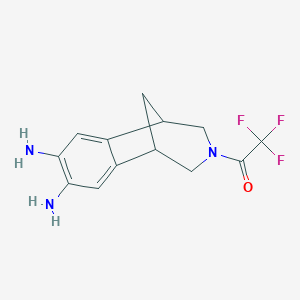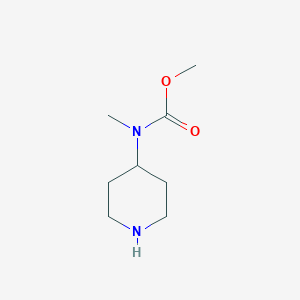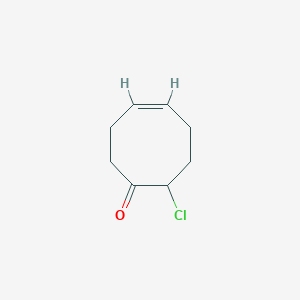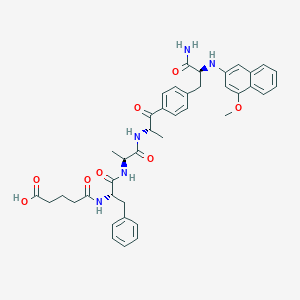![molecular formula C8H10N2O B137436 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole CAS No. 153386-52-8](/img/structure/B137436.png)
2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole, also known as TFP, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. TFP is a five-membered ring structure that contains three heteroatoms, including two nitrogen atoms and one oxygen atom.
Mécanisme D'action
The mechanism of action of 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole is not fully understood. However, it has been proposed that this compound may exert its biological activity by inhibiting specific enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been reported to exhibit antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole in lab experiments include its relatively simple synthesis method and its potential for use as a building block in the synthesis of new compounds with improved biological activity. However, the limitations of using this compound include its low yield and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole. One potential area of research is the development of new compounds that incorporate this compound as a building block, with the aim of improving their biological activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Another potential area of research is the investigation of this compound as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion
In conclusion, this compound is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole involves the reaction of 3,4-dimethyl-2-pyrrolecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated at 110°C for several hours, followed by the addition of sodium methoxide to obtain this compound. The yield of this compound obtained from this method is approximately 50%.
Applications De Recherche Scientifique
2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been investigated for its potential use as a building block in the synthesis of new compounds with improved biological activity.
Propriétés
Numéro CAS |
153386-52-8 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
2,3,4-trimethylfuro[2,3-c]pyrazole |
InChI |
InChI=1S/C8H10N2O/c1-5-4-11-8-7(5)6(2)10(3)9-8/h4H,1-3H3 |
Clé InChI |
NDMBLEYNXNKNSE-UHFFFAOYSA-N |
SMILES |
CC1=COC2=NN(C(=C12)C)C |
SMILES canonique |
CC1=COC2=NN(C(=C12)C)C |
Synonymes |
2H-Furo[2,3-c]pyrazole, 2,3,4-trimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



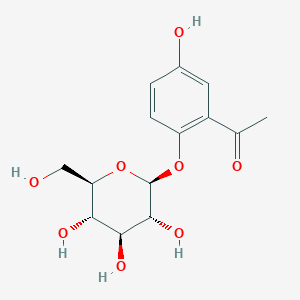


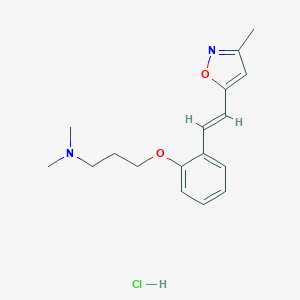
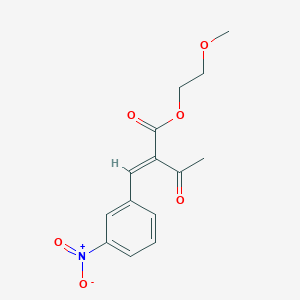

![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)
